1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The use of advanced techniques such as continuous flow reactors can enhance the production yield and reduce the environmental impact .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: Researchers use the compound to study the effects of halogenated aromatic compounds on biological systems, including their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with proteins and other biomolecules, affecting their structure and function . These interactions can modulate biological pathways and lead to specific biological effects.
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is unique due to the presence of three different halogen atoms and a trifluoromethyl group on the benzene ring. Similar compounds include:
1-Bromo-2-fluoro-3-iodobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks bromine and fluorine atoms, leading to different applications and reactivity.
2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene: A positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.
Properties
Molecular Formula |
C7H2BrF4I |
---|---|
Molecular Weight |
368.89 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H |
InChI Key |
KJGDWDJSFHVFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.